2-Ethyl-benzo[d][1,3]oxazin-4-one
Overview
Description
2-Ethyl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by a benzene ring fused to an oxazine ring, with an ethyl group attached to the second position
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity towards the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the function of serine proteases .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that quinazolinone derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins . For instance, some quinazolinone derivatives have been found to inhibit the serine protease human leukocyte elastase , which could suggest a similar interaction for 2-Ethyl-benzo[d][1,3]oxazin-4-one.
Cellular Effects
Some benzoxazinone derivatives have shown antiproliferative activity against cancer cells . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is synthesized through the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This process might influence its interactions with biomolecules and its effects on enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-benzo[d][1,3]oxazin-4-one can be synthesized through several methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method is efficient and can be performed under mild conditions. Another method involves the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides . This approach is notable for its good yields and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The compound can participate in substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and orthoesters are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Various substituted benzoxazinone derivatives.
Scientific Research Applications
2-Ethyl-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Comparison with Similar Compounds
2-Ethyl-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives:
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: This compound has similar anticancer properties but differs in its reactivity towards nucleophiles and electrophiles.
Quinazolinone derivatives: These compounds share a similar core structure but exhibit different biological activities, such as antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a protease inhibitor, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-ethyl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYVWFIGYFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358977 | |
Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-09-8 | |
Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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